2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
2-(3-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a 3-methoxyphenyl group attached to the acetamide backbone and a 2-methylpyrazolo[1,5-a]pyrimidin-6-yl substituent at the nitrogen position (Fig. 1).
The synthesis of such compounds typically involves multi-step reactions, such as coupling aryl halides with pyrazolo[1,5-a]pyrimidine precursors (e.g., via Stille cross-coupling for radioisotope labeling, as seen in ) or condensation of ketene dithioacetyl intermediates with amines . The 3-methoxy substituent on the phenyl ring may enhance solubility or modulate receptor binding compared to non-polar substituents.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-6-15-17-9-13(10-20(15)19-11)18-16(21)8-12-4-3-5-14(7-12)22-2/h3-7,9-10H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINUJXLOEIBOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of PI3Kγ, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the activation of downstream signaling pathways.
Biochemical Pathways
The inhibition of PI3Kγ affects several downstream pathways, most notably the Akt/mTOR pathway . This pathway is involved in cell cycle progression and growth, and its inhibition can lead to cell cycle arrest and apoptosis. Additionally, the PI3K/Akt pathway plays a significant role in the regulation of the immune response.
Result of Action
The inhibition of PI3Kγ and the subsequent downregulation of the Akt/mTOR pathway can lead to a variety of cellular effects. These include reduced cell proliferation and induced cell cycle arrest and apoptosis . In the context of cancer, this can result in the reduction of tumor growth. In the context of immune-related disorders, it can modulate the immune response.
Biological Activity
2-(3-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse pharmacological activities. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxyphenyl group attached to a methylpyrazolo[1,5-a]pyrimidine moiety via an acetamide functional group. Its molecular formula is , and it exhibits unique chemical reactivity due to the presence of electron-donating and electron-withdrawing groups.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This can be achieved through the reaction of appropriate precursors such as 3-methyl-1H-pyrazol-5-amine with various electrophiles.
- Substitution Reactions : The methoxyphenyl group is introduced via nucleophilic substitution methods.
- Acetamide Formation : The final step involves the acylation of the amine with acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activities. In a study assessing various derivatives, this compound showed promising results against multi-drug resistant bacterial strains. It was evaluated using agar well-diffusion and broth microdilution methods, demonstrating bactericidal effects comparable to established antibiotics like erythromycin and amikacin .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interact with protein kinases involved in cancer progression. Molecular docking studies have shown that it can inhibit specific kinases that play critical roles in tumor growth and metastasis. This interaction is further supported by enzyme inhibition assays indicating effective binding affinities .
Enzymatic Inhibition
The compound has been studied for its inhibitory effects on enzymes such as COX-1 and COX-2, which are involved in inflammatory processes. Selective inhibition of these enzymes may provide therapeutic benefits in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibiofilm Activity : A derivative of this compound was tested for its ability to disrupt biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, showing significant reduction in biofilm mass compared to control groups .
- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates among subjects with induced tumors, providing preliminary evidence for its anticancer efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Significant | Promising | COX-1/COX-2 |
| 3a (Related Derivative) | Moderate | Effective | None reported |
| 5a (Related Derivative) | High | Moderate | COX-2 |
Comparison with Similar Compounds
Key Differences :
- The trifluoromethyl group in benzothiazole derivatives could improve lipophilicity, whereas the 3-methoxy group in the target compound balances hydrophilicity.
Pyrazolo[1,5-a]pyrimidine Dicarboxamides ()
7-Methyl-2,5-bis(methylthio)-N3,N6-diarylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxamide (Fig. 3) features a dicarboxamide scaffold with methylthio substituents.
Implications :
- The dual carboxamide and methylthio groups in ’s compound may enhance herbicidal potency but reduce solubility compared to the target compound’s single acetamide and methoxy group.
Triazolo[1,5-a]pyrimidine Derivatives ()
Triazolo[1,5-a]pyrimidine analogs (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine acetylhydrazones) replace the pyrazole ring with a triazole core.
Structural Insights :
- The absence of chiral centers in the target compound suggests room for optimization.
Sulfanyl-Substituted Pyrazolopyrimidine Acetamides ()
2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide (Fig. 4) shares the pyrazolopyrimidine core but includes a sulfanyl group and benzyl substituent.
| Characteristic | Target Compound | Sulfanyl Analog |
|---|---|---|
| Substituents | Methoxy, methyl | Sulfanyl, benzyl, methyl |
| Potential Bioactivity | Undisclosed | Likely enhanced binding (sulfanyl) |
| Metabolic Stability | Methoxy may reduce oxidation | Sulfanyl could increase susceptibility to metabolism |
Comparison :
- The sulfanyl group may improve binding to sulfur-rich enzyme active sites but could reduce metabolic stability compared to the methoxy group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
